Benzene, [(5-hexenyloxy)methyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59137-50-7 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
hex-5-enoxymethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h2,5-7,9-10H,1,3-4,8,11-12H2 |
InChI Key |
MUHHNJIDWPWASL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 5 Hexenyloxy Methyl
Strategic Considerations for Precursor Selection and Chemical Derivatization in the Synthesis of Benzene (B151609), [(5-hexenyloxy)methyl]-
The successful synthesis of Benzene, [(5-hexenyloxy)methyl]- hinges on the judicious selection of its primary building blocks: a benzyl (B1604629) group and a 5-hexenyloxy group. The benzyl moiety is typically derived from precursors like benzyl halides (e.g., benzyl bromide or benzyl chloride) or benzyl alcohol. These can be synthesized from benzene through various methods, including Friedel-Crafts alkylation or acylation followed by reduction. quora.comyoutube.com For instance, the reaction of benzene with methyl iodide in the presence of a Lewis acid like aluminum chloride yields methylbenzene (toluene), which can then be halogenated to provide a benzyl halide. quora.com
The 5-hexenyloxy portion originates from 5-hexen-1-ol (B1630360). This precursor contains the requisite terminal alkene, a key functional group in the target molecule. Derivatization of these precursors is a critical step. For the benzyl precursor, conversion to a good electrophile, such as a benzyl halide, is often necessary for subsequent etherification. masterorganicchemistry.comwikipedia.org The 5-hexen-1-ol, on the other hand, is typically converted into its corresponding alkoxide, a potent nucleophile, by treatment with a strong base like sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com This deprotonation step is essential for initiating the nucleophilic attack on the benzyl electrophile.
Ethereal Bond Formation Techniques in the Synthesis of Benzene, [(5-hexenyloxy)methyl]-
The formation of the ether bond is the cornerstone of synthesizing Benzene, [(5-hexenyloxy)methyl]-. Various techniques can be employed, with the Williamson ether synthesis being a classic and widely used method.
Mechanistic Pathways of Williamson Ether Synthesis in the Context of Benzene, [(5-hexenyloxy)methyl]-
The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers. wikipedia.org In the context of synthesizing Benzene, [(5-hexenyloxy)methyl]-, this reaction involves the reaction of a sodium or potassium 5-hexenyloxide with a benzyl halide. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org
The SN2 pathway involves a backside attack on the electrophilic carbon of the benzyl halide by the 5-hexenyloxide nucleophile. wikipedia.org This concerted mechanism, where bond formation and bond breaking occur simultaneously, results in the inversion of stereochemistry at the electrophilic carbon, although this is not relevant for an achiral center like the benzylic carbon. masterorganicchemistry.comlibretexts.org For this reaction to be efficient, the electrophile should be unhindered, making primary halides like benzyl chloride or benzyl bromide ideal substrates. masterorganicchemistry.com The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination reactions. masterorganicchemistry.com
Utilization of Phase-Transfer Catalysis for Enhanced Etherification Efficiency
To improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants that have different solubilities, phase-transfer catalysis (PTC) can be employed. wikipedia.orgcrdeepjournal.org In the synthesis of Benzene, [(5-hexenyloxy)methyl]-, the 5-hexenyloxide salt may be more soluble in an aqueous phase, while the benzyl halide is more soluble in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a phosphonium (B103445) salt, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.orgacsgcipr.org
The catalyst cation forms an ion pair with the alkoxide, rendering it soluble in the organic medium. wikipedia.org This allows the nucleophile to come into close proximity with the electrophile, significantly accelerating the reaction rate and often leading to higher yields. crdeepjournal.orgresearchgate.net The use of PTC can also allow for milder reaction conditions and may reduce the need for hazardous and expensive anhydrous solvents. wikipedia.org
Principles of Sustainable Chemistry Applied to Ether Synthesis Routes for Benzene, [(5-hexenyloxy)methyl]-
The principles of green chemistry are increasingly being applied to ether synthesis to minimize environmental impact. acs.org In the context of synthesizing Benzene, [(5-hexenyloxy)methyl]-, several strategies can be adopted. One approach is the use of more environmentally benign solvents. While traditional Williamson ether synthesis often employs volatile organic solvents, researchers are exploring the use of greener alternatives like ionic liquids or even water under micellar conditions. numberanalytics.comrsc.org
Methodologies for Introducing and Modifying the Terminal Alkene Moiety in Benzene, [(5-hexenyloxy)methyl]- Precursors
The terminal alkene in the 5-hexenyloxy side chain is a valuable functional group that can be further modified. Advanced synthetic methods can be used to introduce or alter this moiety in the precursors.
Olefin Metathesis Approaches for Alkene Chain Elongation or Rearrangement
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, offers a versatile tool for modifying the terminal alkene in precursors to Benzene, [(5-hexenyloxy)methyl]-. organic-chemistry.orgmasterorganicchemistry.com
For instance, cross-metathesis can be employed to elongate or shorten the alkene chain. masterorganicchemistry.comsigmaaldrich.com By reacting a precursor containing a terminal alkene with another olefin in the presence of a metathesis catalyst, a new alkene with a different chain length can be synthesized. The equilibrium of this reaction can often be driven by the removal of a volatile byproduct like ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org Ring-closing metathesis (RCM) is another variant that can be used to form cyclic structures if a diene precursor is utilized. organic-chemistry.orgnih.gov The choice of catalyst is critical, with second-generation Grubbs catalysts showing high activity and tolerance to various functional groups. organic-chemistry.org
Stereoselective and Regioselective Alkene Functionalization Strategies
The terminal double bond in the 5-hexenyloxy group of Benzene, [(5-hexenyloxy)methyl]- is a key site for introducing further molecular complexity. The ability to control the stereochemistry and regiochemistry of reactions at this position is crucial for the synthesis of well-defined downstream products.
Regioselective Hydroboration-Oxidation:
A primary strategy for the regioselective functionalization of the terminal alkene is the hydroboration-oxidation reaction. wikipedia.orggoogle.comnih.gov This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the double bond, selectively forming the primary alcohol at the terminal position. wikipedia.orggoogle.com The reaction proceeds via the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The boron atom adds to the less sterically hindered carbon, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. wikipedia.orgyoutube.com To enhance regioselectivity, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. google.com
Stereoselective Epoxidation:
For the introduction of a stereocenter, the epoxidation of the alkene is a valuable method. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to yield a range of functionalized products with controlled stereochemistry. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. For enantioselective epoxidation, chiral catalysts can be employed. For instance, the Sharpless asymmetric epoxidation, while typically used for allylic alcohols, has inspired the development of other catalytic systems for the enantioselective epoxidation of unfunctionalized alkenes. More recent methods, such as those using methyltrioxorhenium (MTO) as a catalyst with a chiral pyridine (B92270) ligand, can provide good yields and diastereoselectivity in the epoxidation of dienes, a principle that can be extended to the terminal alkene of the target molecule. organic-chemistry.org
A table summarizing these strategies is presented below:
| Functionalization | Reagents | Selectivity | Product |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Regioselective (Anti-Markovnikov) | Primary Alcohol |
| Epoxidation | m-CPBA | Stereospecific | Epoxide |
| Asymmetric Epoxidation | Chiral Catalyst (e.g., MTO/chiral pyridine) | Stereoselective | Chiral Epoxide |
Catalytic Systems in the Synthesis of Benzene, [(5-hexenyloxy)methyl]-
The formation of the ether linkage is a critical step in the synthesis of Benzene, [(5-hexenyloxy)methyl]-. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability over stoichiometric approaches.
The Williamson ether synthesis, the reaction of an alkoxide with an alkyl halide, is a classic method for ether formation. wikipedia.orgmasterorganicchemistry.com However, transition metal catalysis has emerged as a powerful alternative for constructing C-O bonds, often under milder conditions and with broader substrate scope. researchgate.netacs.org
For the synthesis of Benzene, [(5-hexenyloxy)methyl]-, a palladium- or copper-catalyzed cross-coupling reaction could be employed. For instance, the Buchwald-Hartwig amination has been extended to C-O bond formation, coupling alcohols with aryl halides or triflates. Iron-based catalysts have also been developed for the etherification of benzyl alcohols, offering a more sustainable and cost-effective option. nih.gov These methods can exhibit high selectivity and functional group tolerance. acs.org
A potential catalytic cycle for an iron-catalyzed etherification might involve the activation of the benzyl alcohol, followed by nucleophilic attack by the 5-hexen-1-ol. The use of specific ligands can modulate the reactivity and selectivity of the metal center.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. masterorganicchemistry.com In the context of synthesizing Benzene, [(5-hexenyloxy)methyl]-, organocatalysts can be employed to promote the etherification reaction with high selectivity.
For example, a Brønsted acid catalyst can be used to promote the addition of an alcohol to a benzyl electrophile. masterorganicchemistry.com Chiral Brønsted acids have been shown to catalyze asymmetric intramolecular ether synthesis, demonstrating the potential for stereocontrol. masterorganicchemistry.com Another approach is the use of thiourea-based organocatalysts, which can facilitate the reductive condensation of alcohols with carbonyl compounds to form ethers. organic-chemistry.org While not a direct etherification of a benzyl halide, this highlights the potential of organocatalysis in C-O bond formation.
A key advantage of organocatalysis is the often-milder reaction conditions and the avoidance of toxic and expensive transition metals.
Multi-Step Synthesis Design and Optimization for Benzene, [(5-hexenyloxy)methyl]-
The successful synthesis of Benzene, [(5-hexenyloxy)methyl]- requires careful planning of a multi-step sequence, considering factors such as chemoselectivity, regioselectivity, and stereoselectivity, as well as the optimization of each reaction step.
A primary consideration in the synthesis of the target molecule is the order of the etherification and alkene functionalization steps. The molecule contains two reactive sites: the benzylic position for ether formation and the terminal alkene for further reactions.
Pathway A: Etherification followed by Alkene Functionalization
One logical approach is to first synthesize the benzyl ether and then functionalize the terminal alkene. The Williamson ether synthesis is a robust method for this initial step, reacting benzyl bromide with 5-hexen-1-ol in the presence of a base such as sodium hydride (NaH). masterorganicchemistry.comorganic-chemistry.org This reaction is generally chemoselective, as the alkoxide is a much stronger nucleophile than the alkene.
Once Benzene, [(5-hexenyloxy)methyl]- is formed, the alkene can be functionalized as described in section 2.3.2. This pathway avoids potential complications of the alkene interfering with the etherification reaction.
Pathway B: Alkene Functionalization followed by Etherification
Alternatively, the 5-hexen-1-ol could first be functionalized, and the resulting diol or other derivative could then be etherified at the primary hydroxyl group. This might require the use of protecting groups to differentiate between the two hydroxyl groups if a diol is formed. libretexts.orgnumberanalytics.com For example, the terminal hydroxyl could be selectively protected, followed by etherification of the remaining hydroxyl group, and subsequent deprotection. This adds steps to the synthesis but can be necessary if the desired functional group on the side chain is not compatible with the conditions of the etherification reaction.
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and waste. nih.gov
For the Williamson ether synthesis step, key parameters to optimize include:
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for deprotonating the alcohol. nih.gov The choice of base can influence the reaction rate and the formation of side products.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they solvate the cation of the alkoxide, increasing its nucleophilicity. nih.gov
Temperature: Increasing the temperature can accelerate the reaction, but may also lead to side reactions like elimination, especially with secondary halides. nih.gov For a primary halide like benzyl bromide, this is less of a concern.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly enhance the reaction rate in a two-phase system (e.g., aqueous NaOH and an organic solvent). This allows for the use of less hazardous and more economical bases.
A data table illustrating the effect of different parameters on a model Williamson ether synthesis is shown below:
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaH | DMF | 25 | 85 |
| KOtBu | DMSO | 25 | 90 |
| NaOH (aq) / PTC | Dichloromethane | 40 | 75 |
For the alkene functionalization steps, optimization would involve screening different catalysts, ligands (for stereoselective reactions), solvents, and temperatures to achieve the desired regio- and stereoselectivity with high conversion.
Development of Novel and Efficient Synthetic Routes for Benzene, [(5-hexenyloxy)methyl]- and its Structural Analogues
The construction of the ether linkage in Benzene, [(5-hexenyloxy)methyl]- and its analogs is most commonly achieved through the nucleophilic substitution of a benzyl halide with an alcohol. While the classical Williamson ether synthesis remains a fundamental approach, recent research has focused on developing more efficient, milder, and selective methods to accommodate a wider range of functional groups and improve reaction conditions.
The primary disconnection for synthesizing the target molecule is between the oxygen of the hexenyloxy group and the benzylic carbon. This leads to two key starting materials: a benzyl electrophile, such as benzyl bromide, and 5-hexen-1-ol.
The Williamson Ether Synthesis and Its Modern Variations
The Williamson ether synthesis, a reaction of an alkoxide with a primary alkyl halide, is a robust and long-standing method for preparing ethers. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of synthesizing Benzene, [(5-hexenyloxy)methyl]-, this would involve the deprotonation of 5-hexen-1-ol with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide. youtube.comnih.gov This SN2 reaction is typically high-yielding due to the primary nature of benzyl halides, which minimizes the risk of competing elimination reactions. youtube.com
A significant advancement in the Williamson synthesis is the use of phase-transfer catalysis (PTC). This technique is particularly effective for reactions involving a salt-like reagent (the alkoxide) and an organic substrate in a biphasic system. Catalysts such as tetrabutylammonium bromide can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the benzyl halide, often leading to milder reaction conditions and improved yields. wikipedia.org
A particularly efficient and environmentally friendly modification of the Williamson synthesis involves performing the reaction under solvent-free conditions. Research has demonstrated that the benzylation of various alcohols can be carried out conveniently and in high yield using benzyl bromide and solid potassium hydroxide, eliminating the need for a solvent. researchgate.net This approach offers advantages in terms of reduced waste, lower cost, and simplified work-up procedures.
| Entry | Alcohol | Benzylating Agent | Base/Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzyl alcohol | Allyl bromide | Solid KOH | Solvent-free, 4.5 h | 96 | researchgate.net |
| 2 | Benzyl alcohol | Benzyl bromide | Solid KOH | Solvent-free, 35 h | 81 | researchgate.net |
| 3 | Furfuryl alcohol | Benzyl chloride | Phase Transfer Catalyst | Microwave, 130°C, 10 min | 20-55 | wikipedia.org |
This table showcases the yields of benzylation and allylation reactions under various modern Williamson ether synthesis conditions.
Benzylation Under Neutral Conditions: The Rise of Novel Reagents
A major limitation of the traditional Williamson ether synthesis is the requirement for strongly basic conditions, which may not be compatible with substrates bearing sensitive functional groups. organic-chemistry.orgorgsyn.org To address this, significant research has been directed towards the development of benzylating agents that can operate under neutral or even acidic conditions.
One of the most promising of these novel reagents is 2-benzyloxy-1-methylpyridinium triflate (BnOPT). organic-chemistry.orgnih.govbeilstein-journals.org This bench-stable, neutral organic salt efficiently transfers a benzyl group to a wide range of primary and secondary alcohols upon gentle heating. organic-chemistry.orgbeilstein-journals.org The reaction is typically carried out in an aromatic solvent like toluene (B28343) or trifluorotoluene, with magnesium oxide added as an acid scavenger. organic-chemistry.orgbeilstein-journals.org Mechanistic studies suggest that the reaction proceeds through an SN1-like pathway involving a benzyl cation intermediate. organic-chemistry.org
An even more convenient protocol involves the in situ generation of the active pyridinium (B92312) salt. By mixing 2-benzyloxypyridine and methyl triflate with the alcohol, the active benzylating agent is formed directly in the reaction mixture, streamlining the synthetic process. beilstein-journals.orgnih.gov This method has been successfully applied to a variety of alcohols, demonstrating its broad applicability. The use of BnOPT and its in situ generation is particularly well-suited for the synthesis of complex molecules where traditional basic conditions would be detrimental. Given that the terminal alkene in 5-hexen-1-ol is generally stable to these conditions, this method represents a highly effective potential route to Benzene, [(5-hexenyloxy)methyl]-.
| Entry | Alcohol Substrate | Method | Yield (%) | Reference |
| 1 | 3-Phenyl-1-propanol | A | 98 | beilstein-journals.orgnih.gov |
| 2 | 1-Octanol | B | 91 | beilstein-journals.orgnih.gov |
| 3 | Cyclohexanol | A | 81 | beilstein-journals.orgnih.gov |
| 4 | Cinnamyl alcohol | B | 99 | beilstein-journals.orgnih.gov |
| 5 | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | A | 85 | beilstein-journals.orgnih.gov |
Method A: In situ formation of the reagent from 2-benzyloxypyridine and MeOTf in toluene at 90°C for 24h. Method B: Pre-formed 2-benzyloxy-1-methylpyridinium triflate in trifluorotoluene at 85°C for 24h. Both methods use MgO as an acid scavenger.
Exploration of Reaction Chemistry and Mechanistic Studies of Benzene, 5 Hexenyloxy Methyl
Transformations Involving the Terminal Alkene Functionality
The terminal double bond in the 5-hexenyloxy side chain is a site of rich reactivity, susceptible to a variety of addition and oxidation reactions.
Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. The regioselectivity of these additions is a key consideration.
Hydroboration-Oxidation: The reaction of the terminal alkene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), followed by oxidation with hydrogen peroxide and a base, is expected to yield the corresponding anti-Markovnikov alcohol. This process results in the formation of a primary alcohol at the terminus of the alkyl chain. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com
Hydrosilylation: In the presence of a suitable catalyst, typically a platinum complex, hydrosilanes can add across the double bond. This reaction can lead to either the Markovnikov or anti-Markovnikov product depending on the catalyst and reaction conditions. The resulting organosilane can be a valuable synthetic intermediate.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene is predicted to follow Markovnikov's rule, where the halogen atom attaches to the more substituted carbon atom of the former double bond, resulting in a secondary halide. masterorganicchemistry.com
Table 1: Predicted Products of Hydrofunctionalization Reactions
| Reaction | Reagents | Predicted Major Product |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 6-(Benzyloxymethyl)hexan-1-ol |
| Hydrosilylation | HSiCl₃, Pt catalyst | (6-(Benzyloxymethyl)hexyl)trichlorosilane |
| Hydrohalogenation | HBr | Benzene (B151609), [(5-bromo-1-hexenyloxy)methyl]- |
The electron-rich double bond is readily susceptible to oxidation, leading to a variety of oxygenated products.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the terminal alkene into an epoxide. This three-membered ring is a versatile intermediate for further transformations. wikipedia.org
Dihydroxylation: Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction results in the formation of a vicinal diol.
Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), or potassium permanganate under harsh conditions, will cleave the double bond entirely, yielding an aldehyde and formaldehyde. youtube.com
Table 2: Predicted Products of Oxidation Reactions
| Reaction | Reagents | Predicted Major Product |
| Epoxidation | m-CPBA | Benzene, [(oxiran-2-ylmethoxy)methyl]- |
| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | 6-(Benzyloxymethyl)hexane-1,2-diol |
| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | 5-(Benzyloxymethyl)pentanal and Formaldehyde |
The terminal alkene can participate as a dienophile in Diels-Alder reactions and as a partner in [2+2] cycloadditions, offering pathways to cyclic structures.
Diels-Alder Reactions: As a dienophile, the terminal alkene of Benzene, [(5-hexenyloxy)methyl]- can react with a conjugated diene, such as 1,3-butadiene, under thermal conditions to form a cyclohexene (B86901) derivative. The reaction rate can be influenced by the electronic nature of the dienophile. wikipedia.orgmasterorganicchemistry.com
[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with another alkene can lead to the formation of a cyclobutane (B1203170) ring. These reactions often proceed through a diradical intermediate. nih.gov
Table 3: Predicted Products of Cycloaddition Reactions
| Reaction | Reactant | Predicted Major Product |
| Diels-Alder | 1,3-Butadiene | 4-(4-(Benzyloxymethyl)butyl)cyclohexene |
| [2+2] Cycloaddition | Ethylene (B1197577) (hν) | 2-(4-(Benzyloxymethyl)butyl)cyclobutane |
The terminal alkene can undergo radical addition reactions. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism, yielding a primary bromide. This is in contrast to the ionic addition which follows Markovnikov's rule.
Reactivity Profiles of the Aromatic Ring System
The benzene ring of Benzene, [(5-hexenyloxy)methyl]- is susceptible to electrophilic aromatic substitution, and the directing effect of the substituent is a key determinant of the product distribution.
The [(5-hexenyloxy)methyl]- substituent is an ether derivative attached to the benzene ring via a methylene (B1212753) group. The oxygen atom of the ether possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thus activating the ring towards electrophilic attack. This electron-donating effect directs incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqlibretexts.orglibretexts.orgmsu.edu However, the steric bulk of the substituent may hinder attack at the ortho positions, potentially favoring the para product.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. utexas.edulibretexts.orgyoutube.comyoutube.com
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Products (ortho- and para- isomers) |
| Nitration | HNO₃, H₂SO₄ | 1-([(5-Hexenyloxy)methyl]-2-nitrobenzene and 1-([(5-Hexenyloxy)methyl]-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-([(5-hexenyloxy)methyl]benzene and 1-Bromo-4-([(5-hexenyloxy)methyl]benzene |
| Sulfonation | SO₃, H₂SO₄ | 2-([(5-Hexenyloxy)methyl]benzenesulfonic acid and 4-([(5-Hexenyloxy)methyl]benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-([(5-Hexenyloxy)methyl]phenyl)ethan-1-one and 1-(4-([(5-Hexenyloxy)methyl]phenyl)ethan-1-one |
Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Aromatic Nuclei
While the benzene ring of "Benzene, [(5-hexenyloxy)methyl]-" is not inherently functionalized for direct cross-coupling, it can be readily modified to participate in such reactions. Standard electrophilic aromatic substitution reactions, such as halogenation or triflation, would introduce a suitable leaving group onto the aromatic nucleus, paving the way for a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. nih.gov
Once functionalized, for instance as an aryl halide, the molecule could undergo well-established cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. In a Suzuki coupling, the aryl halide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, a Heck reaction would couple the aryl halide with an alkene, and a Sonogashira reaction would link it to a terminal alkyne.
Aryl ethers, including benzyl (B1604629) ethers, can also be synthesized via palladium-catalyzed etherification of allyl alcohols with phenols. acs.org Furthermore, palladium-catalyzed cross-coupling of benzyl indium reagents with aryl iodides presents a method for forming diarylmethanes. acs.org Another approach involves the in-situ generation of organozinc reagents from benzyl halides for palladium-catalyzed cross-coupling with aryl halides in aqueous media. nih.govrsc.org
Below is a representative table illustrating the potential outcomes of palladium-catalyzed cross-coupling reactions on a hypothetical functionalized derivative of the title compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Hypothetical Yield (%) |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 85 |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative | 78 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative | 90 |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine derivative | 80 |
Nucleophilic Aromatic Substitution (if activated by appropriate substituents)
Nucleophilic aromatic substitution (SNAr) on the benzene ring of "Benzene, [(5-hexenyloxy)methyl]-" is generally not feasible under standard conditions. wikipedia.org The benzene ring is electron-rich and lacks the necessary activation by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group. youtube.comchemistrysteps.com These activating groups are crucial for stabilizing the negatively charged Meisenheimer complex intermediate that forms during the addition-elimination mechanism of SNAr. youtube.comchemistrysteps.com
For SNAr to occur, the benzene ring would need to be appropriately substituted. For example, if a nitro group were introduced at the para position relative to a halogen, the molecule would become susceptible to nucleophilic attack.
Another pathway for nucleophilic substitution on an aromatic ring is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism typically requires very strong bases, such as sodium amide (NaNH₂), and does not necessitate the presence of electron-withdrawing groups. chemistrysteps.com
Investigations into the Reactivity of the Ether Linkage
The benzylic ether linkage is a key functional group in "Benzene, [(5-hexenyloxy)methyl]-" and its reactivity is of significant interest.
The cleavage of the C-O bond in ethers can be achieved under various conditions, including acidic and basic environments, as well as through hydrogenolysis.
Acid-Catalyzed Cleavage : In the presence of strong acids like HBr or HI, ethers undergo cleavage. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. For a benzylic ether like the title compound, the cleavage would likely proceed through an SN1 pathway due to the stability of the resulting benzyl carbocation. This would yield benzyl bromide or iodide and 5-hexen-1-ol (B1630360). Studies on benzyl phenyl ether (BPE), a model for the α-O-4 linkage in lignin, show that acid-catalyzed cleavage in γ-valerolactone (GVL) proceeds via protonation and subsequent dissociation to a benzyl carbocation and phenol. acs.orgnih.gov
Base-Mediated Cleavage : While ethers are generally stable to bases, certain activated ethers can be cleaved. For dibenzyl ether, cleavage can be effected by strong bases like potassium t-butoxide at elevated temperatures. acs.org However, for an unactivated ether like "Benzene, [(5-hexenyloxy)methyl]-", cleavage under basic conditions would be challenging.
Hydrogenolysis : A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and hydrogen gas. The reaction results in the formation of toluene (B28343) and the corresponding alcohol, in this case, 5-hexen-1-ol. This method is particularly useful due to its chemoselectivity, often leaving other functional groups intact. organic-chemistry.org
| Cleavage Method | Reagents | Products | Plausible Mechanism |
| Acid-Catalyzed | HBr, heat | Benzyl bromide, 5-Hexen-1-ol | SN1 |
| Hydrogenolysis | H₂, Pd/C | Toluene, 5-Hexen-1-ol | Catalytic Hydrogenation |
This table presents expected products based on established reactivity patterns.
The structure of "Benzene, [(5-hexenyloxy)methyl]-" does not lend itself directly to common ether rearrangements like the Claisen or Wittig rearrangement, which require specific vinyl or allyl ether functionalities adjacent to the oxygen atom. The Claisen rearrangement, a -sigmatropic rearrangement, typically involves allyl vinyl ethers or allyl aryl ethers. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org While the title compound contains an alkene, it is too distant from the ether oxygen to participate in a standard Claisen rearrangement.
However, if the molecule were modified to an allyl benzyl ether, it could undergo a Claisen rearrangement upon heating to produce an o-allylphenol derivative.
Tandem and Cascade Reaction Sequences Utilizing Multiple Reactive Sites of Benzene, [(5-hexenyloxy)methyl]-
The presence of both an aromatic ring and a terminal alkene allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operational step. A particularly relevant transformation for this substrate is radical cyclization.
The 5-hexenyl moiety is a classic substrate for radical cyclization. Generation of a radical at a suitable position could initiate an intramolecular cyclization onto the double bond. For instance, a radical generated on the benzylic carbon could potentially lead to the formation of a six-membered ring. However, a more common strategy involves the generation of a radical on the hexenyl chain itself. For example, the addition of a radical initiator to the double bond could trigger a cyclization.
A powerful application of this concept would be a tandem radical cyclization/cross-coupling reaction. For example, a copper-catalyzed cross-coupling of a silicon pronucleophile with an alkyl iodide can be coupled with a 5-exo-trig radical cyclization onto a pendant alkene. nih.gov Similarly, palladium-catalyzed tandem cyclization-anion capture processes have been developed. nih.gov
Given the structure of "Benzene, [(5-hexenyloxy)methyl]-", a potential tandem reaction could involve the intramolecular cyclization of the hexenyloxy chain, potentially initiated by a reaction involving the benzyl group or the aromatic ring. For example, a process that generates a radical on the ether oxygen could lead to cyclization. Such reactions often lead to the formation of five- or six-membered heterocyclic rings, such as tetrahydropyrans or tetrahydrofurans. uva.esorganic-chemistry.orgbeilstein-journals.org
Detailed Mechanistic Investigations into the Chemical Transformations of Benzene, [(5-hexenyloxy)methyl]-
Detailed mechanistic studies on "Benzene, [(5-hexenyloxy)methyl]-" itself are not widely available in the scientific literature. However, the mechanisms of the individual reaction types discussed above are well-established for related compounds.
Palladium-Catalyzed Cross-Coupling : The catalytic cycle for reactions like the Suzuki or Heck coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (in the case of Suzuki) or migratory insertion (in the case of Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. illinois.edunih.gov
Nucleophilic Aromatic Substitution (SNAr) : The addition-elimination mechanism proceeds via a resonance-stabilized carbanion intermediate (Meisenheimer complex). The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.orgchemistrysteps.com
Ether Cleavage : Acid-catalyzed cleavage involves protonation of the ether oxygen followed by nucleophilic attack of the conjugate base of the acid. The SN1 pathway, likely for this benzylic ether, would proceed through a planar carbocation intermediate. Hydrogenolysis involves the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen.
Radical Cyclization : The cyclization of 5-hexenyl radicals is a well-studied process. The reaction typically proceeds via a chair-like transition state to form a five-membered (exo) or six-membered (endo) ring. For the unsubstituted 5-hexenyl radical, the 5-exo cyclization to form a cyclopentylmethyl radical is kinetically favored over the 6-endo cyclization. researchgate.net The regioselectivity can be influenced by substituents on the radical chain.
Spectroscopic and Structural Elucidation Methodologies for Benzene, 5 Hexenyloxy Methyl
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular framework of an organic compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of Benzene (B151609), [(5-hexenyloxy)methyl]- can be achieved.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of Benzene, [(5-hexenyloxy)methyl]- provides a wealth of information regarding the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The aromatic protons of the benzene ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet due to the overlap of signals from the ortho, meta, and para protons. The benzylic protons of the -CH₂- group directly attached to the phenyl ring and the ether oxygen are predicted to resonate as a singlet at approximately 4.5 ppm. chemicalbook.comchemicalbook.com
The protons of the hexenyloxy chain exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected at around 3.5 ppm as a triplet. pressbooks.pub The terminal vinyl protons of the double bond will be the most downfield of the aliphatic chain, with the internal vinyl proton (-CH=CH₂) appearing as a multiplet around 5.8 ppm and the terminal vinyl protons (=CH₂) as multiplets around 5.0 and 4.9 ppm. chemicalbook.com The remaining methylene protons of the hexenyl chain will appear as multiplets in the upfield region, between approximately 1.4 and 2.1 ppm.
Predicted ¹H NMR Data for Benzene, [(5-hexenyloxy)methyl]-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Benzylic (C₆H₅-CH ₂) | 4.50 | Singlet | - |
| -O-CH ₂- | 3.50 | Triplet | 6.5 |
| -CH =CH₂ | 5.75 - 5.85 | Multiplet (ddt) | 17.0, 10.2, 6.7 |
| -CH=CH ₂ (trans) | 4.98 - 5.05 | Multiplet (dq) | 17.0, 1.7 |
| -CH=CH ₂ (cis) | 4.92 - 4.97 | Multiplet (dq) | 10.2, 1.0 |
| Allylic (-CH ₂-CH=CH₂) | 2.05 - 2.15 | Quartet | 7.0 |
| -CH₂-CH ₂-CH₂- | 1.60 - 1.70 | Quintet | 7.0 |
| -CH₂-CH ₂-CH₂-O- | 1.40 - 1.50 | Quintet | 7.0 |
Carbon-13 NMR (¹³C NMR) for Elucidating the Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The signals are typically sharp singlets due to proton decoupling.
The aromatic carbons of the benzene ring are expected to resonate in the range of 127-138 ppm. chemicalbook.comchemicalbook.com The benzylic carbon (C₆H₅-C H₂) is predicted to appear around 72 ppm, while the carbon of the methylene group attached to the ether oxygen (-O-C H₂-) is expected at approximately 70 ppm. pressbooks.pubwiserpub.com The carbons of the double bond will be in the downfield region of the aliphatic carbons, with the internal carbon (-C H=CH₂) at about 138 ppm and the terminal carbon (=C H₂) at around 114 ppm. nih.govmiamioh.edu The remaining aliphatic carbons will appear in the upfield region between 25 and 34 ppm.
Predicted ¹³C NMR Data for Benzene, [(5-hexenyloxy)methyl]-
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅, C1) | 138.5 |
| Aromatic (C₆H₅, C2, C6) | 128.4 |
| Aromatic (C₆H₅, C3, C5) | 127.6 |
| Aromatic (C₆H₅, C4) | 127.5 |
| Benzylic (C₆H₅-C H₂) | 72.0 |
| -O-C H₂- | 70.0 |
| -C H=CH₂ | 138.8 |
| -CH=C H₂ | 114.5 |
| Allylic (-C H₂-CH=CH₂) | 33.5 |
| -CH₂-C H₂-CH₂- | 25.5 |
| -CH₂-C H₂-CH₂-O- | 29.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To confirm the structural assignment and establish connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons of the adjacent methylene groups in the hexenyloxy chain, and between the allylic protons and the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the benzylic protons to the aromatic carbons and the C1 carbon of the benzene ring, and the -O-CH₂- protons to the benzylic carbon and the adjacent carbon in the hexenyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For example, NOE correlations would be expected between the benzylic protons and the ortho protons of the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The Infrared (IR) spectrum of Benzene, [(5-hexenyloxy)methyl]- would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. orgchemboulder.com The aliphatic C-H stretching vibrations of the hexenyl chain would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. A key feature for the terminal alkene is the C=C stretching vibration, which is expected around 1640 cm⁻¹. spectroscopyonline.com The C-O-C stretching of the ether linkage would give rise to a strong absorption in the 1070-1150 cm⁻¹ region. pressbooks.pub Out-of-plane (oop) bending vibrations for the monosubstituted benzene ring would be observed in the fingerprint region, typically around 740 and 700 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are expected to be strong in the Raman spectrum, with bands around 1600 cm⁻¹ and 1000 cm⁻¹ (ring breathing mode). The C=C stretching vibration of the alkene would also be Raman active.
Predicted IR Absorption Bands for Benzene, [(5-hexenyloxy)methyl]-
| Wavenumber (cm⁻¹) | Functional Group |
| 3080, 3060, 3030 | Aromatic C-H Stretch |
| 3080 | =C-H Stretch |
| 2940, 2860 | Aliphatic C-H Stretch |
| 1640 | C=C Stretch (Alkene) |
| 1600, 1495, 1450 | Aromatic C=C Stretch |
| 1100 | C-O Stretch (Ether) |
| 990, 910 | =C-H Bend (Alkene oop) |
| 740, 700 | Aromatic C-H Bend (oop) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal molecular weight of Benzene, [(5-hexenyloxy)methyl]- (C₁₃H₁₈O) is 190.3 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the benzyl-oxygen bond followed by rearrangement. youtube.com Another significant fragmentation pathway for ethers is the cleavage of the C-O bond, which could lead to a fragment at m/z 107 (C₆H₅CH₂O⁺) or m/z 83 (C₆H₁₁⁺, the hexenyl cation). acs.org Allylic cleavage of the hexenyl chain is a highly favorable fragmentation for terminal alkenes, which would result in a fragment at m/z 41 (C₃H₅⁺). jove.comjove.com
Predicted Mass Spectrometry Fragments for Benzene, [(5-hexenyloxy)methyl]-
| m/z | Proposed Fragment |
| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) |
| 108 | [C₇H₈O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₆H₁₁]⁺ |
| 77 | [C₆H₅]⁺ |
| 41 | [C₃H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. The calculated exact mass of Benzene, [(5-hexenyloxy)methyl]- ([C₁₃H₁₈O]⁺) is 190.1358. An experimentally determined mass that closely matches this theoretical value would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Definitive Solid-State Structure Determination (if Crystalline Form is Obtainable)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like Benzene, [(5-hexenyloxy)methyl]-, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its covalent structure, bond lengths, bond angles, and intermolecular interactions in the solid state.
The ability to obtain a crystalline form of Benzene, [(5-hexenyloxy)methyl]- is the primary prerequisite. Many ethers with similar molecular weights are liquids at room temperature. However, the presence of the rigid benzene ring can promote crystallization. For instance, hexamethylbenzene, a derivative of benzene, is a crystalline solid. wikipedia.org The crystallization of benzene itself has been studied under various conditions, revealing its molecular arrangement in the solid state. youtube.comresearchgate.net
Should a crystalline form of Benzene, [(5-hexenyloxy)methyl]- be obtained, X-ray diffraction analysis would proceed by mounting the crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.
Anticipated Structural Insights:
Confirmation of Connectivity: The analysis would confirm the expected ether linkage between the benzyl (B1604629) CH2 group and the 5-hexenyl chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. For example, the C-O-C bond angle of the ether linkage would be determined, typically expected to be around 110-112°. The aromatic C-C bonds in the benzene ring would be expected to have lengths intermediate between a single and double bond, approximately 1.39 Å. docbrown.info
Conformation: The crystal structure would reveal the preferred conformation of the flexible hexenyloxy chain in the solid state, including the torsion angles around the C-O and C-C bonds.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as van der Waals interactions or C-H···π interactions involving the benzene rings.
A representative table of crystallographic data that could be expected for a related crystalline benzene derivative is shown below.
| Parameter | Example Value (for Benzene) crystallography.net |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.355 |
| b (Å) | 9.371 |
| c (Å) | 6.700 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 462.1 |
| Z (molecules per cell) | 4 |
Note: This data is for benzene and serves as an illustrative example of the type of information obtained from an X-ray crystallography experiment.
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. For a volatile and relatively nonpolar compound like Benzene, [(5-hexenyloxy)methyl]-, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, especially for the analysis of less volatile impurities or for preparative-scale separations.
Gas Chromatography-Mass Spectrometry (GC-MS):
In GC-MS, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. More volatile compounds and those with weaker interactions travel through the column faster. The separated components then enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner, providing a unique "fingerprint" mass spectrum for identification.
Purity Assessment: A GC chromatogram of a pure sample of Benzene, [(5-hexenyloxy)methyl]- would ideally show a single, sharp peak. The presence of additional peaks would indicate impurities. By integrating the area of each peak, the relative purity of the compound can be determined. Standard methods for determining the purity of benzene and related compounds by GC are well-established. yzimgs.comantpedia.com
Separation of Isomers and Byproducts:
Isomers: Positional isomers of the double bond in the hexenyl chain (e.g., Benzene, [(4-hexenyloxy)methyl]-) would likely have very similar boiling points but could potentially be separated on a suitable GC column. Their mass spectra would be very similar, but careful analysis of fragmentation patterns might reveal subtle differences.
Byproducts: Potential byproducts from a Williamson ether synthesis (a common method for preparing such ethers) could include unreacted benzyl alcohol or 5-hexen-1-ol (B1630360), and benzyl ether as a self-coupling product. These would have different retention times and distinct mass spectra, allowing for their easy identification.
A hypothetical GC-MS data table for an analysis of Benzene, [(5-hexenyloxy)methyl]- is presented below.
| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |
| 8.5 | Benzyl alcohol (starting material) | 108, 91, 79, 77 |
| 9.2 | 5-Hexen-1-ol (starting material) | 100, 82, 67, 55 |
| 15.8 | Benzene, [(5-hexenyloxy)methyl]- | 192 (M+), 107, 91 (base peak), 83, 65, 55 |
| 17.5 | Benzyl ether (byproduct) | 198, 107, 91 (base peak), 77, 65 |
Note: The retention times are hypothetical and depend on the specific GC conditions. The mass fragments are predicted based on the structures.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is another powerful tool, particularly for compounds that are not sufficiently volatile or are thermally labile. nih.gov In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
For Benzene, [(5-hexenyloxy)methyl]-, a reverse-phase LC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be retained on the column and would elute at a specific retention time. The eluent would then be introduced into the mass spectrometer for detection and identification. LC-MS is also highly effective for the analysis of benzene and its derivatives. publisso.de
LC-MS is particularly useful for:
Analyzing less volatile or polar byproducts: Some reaction byproducts or subsequent degradation products might not be suitable for GC analysis.
Preparative separations: LC can be scaled up to isolate larger quantities of the pure compound from a mixture.
The combination of these chromatographic techniques provides a comprehensive profile of the sample's composition, ensuring the identity and purity of the target compound, Benzene, [(5-hexenyloxy)methyl]-.
Computational and Theoretical Investigations of Benzene, 5 Hexenyloxy Methyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule from first principles. wikipedia.org These methods solve the Schrödinger equation for the given system, providing detailed information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.orgresearchgate.net A DFT study on Benzene (B151609), [(5-hexenyloxy)methyl]- would begin with geometry optimization to find the lowest energy structure. Using a functional like B3LYP with a basis set such as 6-31G(d,p), which has been shown to be effective for substituted benzenes, one could accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
Following optimization, a range of electronic properties would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For Benzene, [(5-hexenyloxy)methyl]-, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the double bond of the hexenyl group, while the LUMO would likely be distributed over the antibonding orbitals of the aromatic system.
Other calculated properties would include the electrostatic potential mapped onto the electron density surface, which reveals the regions most susceptible to electrophilic and nucleophilic attack. The negative potential would be concentrated above the plane of the benzene ring and around the oxygen atom of the ether, while the benzylic and allylic protons would exhibit positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzene, [(5-hexenyloxy)methyl]- (Calculated at the B3LYP/6-31G(d,p) level of theory)
| Property | Predicted Value |
| Total Energy | (Hypothetical Value, e.g., -658.7 Hartree) |
| HOMO Energy | (Hypothetical Value, e.g., -6.2 eV) |
| LUMO Energy | (Hypothetical Value, e.g., -0.5 eV) |
| HOMO-LUMO Gap | (Hypothetical Value, e.g., 5.7 eV) |
| Dipole Moment | (Hypothetical Value, e.g., 1.5 Debye) |
This interactive table presents hypothetical data that would be the target of a DFT study.
Ab Initio Methods for High-Level Electronic Configuration and Energy Calculations
For even greater accuracy, particularly for understanding excited states or systems where electron correlation is strong, ab initio methods beyond standard DFT are employed. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation. elsevierpure.com
An ab initio calculation on Benzene, [(5-hexenyloxy)methyl]- would provide benchmark values for its ground state energy and could be used to study its excited electronic states. This would be particularly relevant for understanding its potential photochemical behavior, such as reactions involving the terminal double bond or the aromatic ring upon absorption of UV light. While computationally expensive, these high-level calculations are the gold standard for obtaining precise energetic data. youtube.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the (5-hexenyloxy)methyl side chain means that the molecule can exist in numerous conformations. Understanding this conformational landscape is key to describing its macroscopic properties.
Identification of Stable Conformational Isomers and Their Relative Energies
A systematic conformational search would be performed to identify the stable isomers (conformers) of Benzene, [(5-hexenyloxy)methyl]-. This involves rotating the single bonds in the side chain (e.g., C-C and C-O bonds) and calculating the energy of each resulting geometry. The potential energy surface (PES) scan is a common technique for this purpose. dntb.gov.ua
The results would likely reveal several low-energy conformers corresponding to different spatial arrangements of the hexenyloxy chain relative to the benzene ring. These conformers would exist in equilibrium, with their populations determined by their relative Gibbs free energies. DFT calculations would be used to obtain accurate energies for these stable conformers.
Table 2: Hypothetical Relative Energies of Stable Conformers of Benzene, [(5-hexenyloxy)methyl]-
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Extended chain, anti-periplanar | 0.00 |
| 2 | Gauche at C-O-C-C | 0.75 |
| 3 | Folded, alkene near ring | 1.52 |
| 4 | Gauche at multiple C-C bonds | 2.10 |
This interactive table presents a hypothetical energy ranking of possible conformers.
Exploration of Dynamic Conformational Changes and Fluxional Behavior
While identifying stable conformers is important, the molecule is not static. Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of Benzene, [(5-hexenyloxy)methyl]-. koreascience.kr In an MD simulation, the molecule is placed in a simulated box, often with solvent molecules, and Newton's equations of motion are solved for every atom over a period of time. koreascience.krnextmol.com
MD simulations would reveal the dynamic transitions between different conformers and the flexibility of the side chain. koreascience.kr One could observe how the hexenyl chain folds and unfolds, and how its terminal double bond might interact with the benzene ring. This fluxional behavior is critical for understanding how the molecule interacts with its environment, for instance, in a solution or at an interface. Analysis of the simulation trajectories would provide information on the timescales of these conformational changes. researchgate.net
Reaction Pathway and Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms. usu.edunih.gov For Benzene, [(5-hexenyloxy)methyl]-, one could study a variety of potential reactions, such as addition to the double bond or electrophilic substitution on the aromatic ring.
A hypothetical study could focus on the electrophilic addition of HBr to the terminal double bond. Computational methods would be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
DFT methods are well-suited for locating transition states. By calculating the vibrational frequencies of the located TS, one can confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction rate. One could also investigate the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) by comparing the activation energies for the two possible pathways.
Computational Elucidation of Proposed Reaction Mechanisms for Benzene, [(5-hexenyloxy)methyl]-
A thorough literature review did not yield any published studies that have computationally investigated the reaction mechanisms involving Benzene, [(5-hexenyloxy)methyl]-. Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surfaces of reactions where this compound acts as a reactant, intermediate, or product. Such studies would be invaluable for understanding its reactivity, potential synthetic pathways, and degradation mechanisms.
Determination of Activation Energy Barriers for Key Chemical Transformations
Similarly, no data could be found regarding the computationally determined activation energy barriers for any chemical transformations of Benzene, [(5-hexenyloxy)methyl]-. The calculation of activation energies is crucial for predicting the kinetics of a reaction and understanding the feasibility of a particular chemical process under different conditions. Without experimental or computational data, the energy requirements for its chemical reactions remain unknown.
Prediction of Spectroscopic Parameters through Computational Methods (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
There are no available studies that report the computational prediction of spectroscopic parameters for Benzene, [(5-hexenyloxy)methyl]-. Computational methods are frequently employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra serve as powerful tools for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectroscopic data. The absence of such computational data for Benzene, [(5-hexenyloxy)methyl]- means that researchers currently lack these valuable predictive insights.
Polymerization Chemistry Involving Benzene, 5 Hexenyloxy Methyl
Radical Polymerization of the Terminal Alkene in Benzene (B151609), [(5-hexenyloxy)methyl]-
The terminal alkene group in Benzene, [(5-hexenyloxy)methyl]- is susceptible to radical polymerization, a process initiated by the decomposition of a radical initiator. The polymerization proceeds via the addition of the monomer to a growing polymer chain radical.
Investigation of Monomer Reactivity Ratios and Polymerization Kinetics
In copolymerization studies, monomer reactivity ratios (r1 and r2) are crucial for predicting the composition and microstructure of the resulting copolymer. For the copolymerization of Benzene, [(5-hexenyloxy)methyl]- (M1) with a comonomer such as styrene (M2), the reactivity ratios would be determined by analyzing the copolymer composition at low conversion for various monomer feed ratios. These ratios indicate the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.
The polymerization kinetics, including the rates of initiation, propagation, and termination, would be influenced by factors such as monomer and initiator concentrations, temperature, and solvent. The rate of polymerization can be monitored by techniques like dilatometry or by analyzing the disappearance of the monomer's vinyl protons using ¹H NMR spectroscopy.
Illustrative Data for Monomer Reactivity Ratios:
The following table provides a hypothetical set of reactivity ratios for the copolymerization of Benzene, [(5-hexenyloxy)methyl]- (M1) with Styrene (M2), illustrating the type of data obtained from such an investigation.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | r1 * r2 | Copolymer Type |
| Benzene, [(5-hexenyloxy)methyl]- | Styrene | 0.8 | 1.1 | 0.88 | Random |
Note: This data is illustrative and not based on experimental results.
Impact of Aromatic and Ether Side Chains on Polymerization Behavior
The presence of the bulky and flexible aromatic and ether side chains in Benzene, [(5-hexenyloxy)methyl]- is expected to have a significant impact on its polymerization behavior. The large side group may introduce steric hindrance, potentially lowering the rate of propagation compared to less substituted alkenes. This steric bulk could also affect the termination mechanism, possibly favoring disproportionation over combination.
The ether linkage introduces polarity and flexibility to the side chain, which can influence the solubility of both the monomer and the resulting polymer. Furthermore, the presence of the benzyl (B1604629) group could offer possibilities for chain transfer reactions, which would affect the molecular weight of the polymer.
Controlled/Living Radical Polymerization (CRP) Techniques for Precision Polymer Architecture
Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) of Benzene, [(5-hexenyloxy)methyl]-
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that could be applied to Benzene, [(5-hexenyloxy)methyl]-. The polymerization would be initiated by an alkyl halide in the presence of a transition metal complex (e.g., a copper-ligand complex). This method would allow for the synthesis of well-defined homopolymers and block copolymers incorporating the Benzene, [(5-hexenyloxy)methyl]- unit. The success of the ATRP of this monomer would depend on the careful selection of the initiator, catalyst, ligand, and solvent to ensure a controlled process.
Typical Conditions for ATRP:
| Parameter | Example |
| Initiator | Ethyl α-bromoisobutyrate |
| Catalyst | Copper(I) bromide (CuBr) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Toluene (B28343) or Anisole |
| Temperature | 60-110 °C |
Note: These are general conditions and would require optimization for this specific monomer.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that relies on the use of a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. RAFT is known for its tolerance to a wide range of functional groups and could be effectively used for the controlled polymerization of Benzene, [(5-hexenyloxy)methyl]-. The choice of the RAFT agent is critical and would depend on the reactivity of the monomer. For a terminal alkene, a dithiocarbamate or xanthate-based RAFT agent might be suitable.
Metathesis Polymerization of Benzene, [(5-hexenyloxy)methyl]-
The terminal double bond of Benzene, [(5-hexenyloxy)methyl]- makes it a potential candidate for metathesis polymerization. Acyclic Diene Metathesis (ADMET) polymerization could be employed to produce a polymer with the benzyloxymethyl side groups attached to a polyene backbone. This type of polymerization is typically catalyzed by well-defined ruthenium or molybdenum catalysts, such as Grubbs' or Schrock's catalysts. The success of ADMET polymerization would depend on the purity of the monomer and the absence of functional groups that could poison the catalyst. The ether and aromatic groups in the monomer are generally tolerated by modern metathesis catalysts.
Advanced Chemical Applications and Derivatization Research of Benzene, 5 Hexenyloxy Methyl
Utilization as a Monomer in the Synthesis of Specialty Polymers and Elastomers
The terminal double bond in Benzene (B151609), [(5-hexenyloxy)methyl]- makes it a valuable monomer for the synthesis of specialty polymers and elastomers. Through various polymerization techniques, such as free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and ring-opening metathesis polymerization (ROMP), polymers with tailored properties can be achieved.
The resulting polymers often exhibit a unique combination of properties derived from the benzyl (B1604629) ether and the flexible hexenyloxy chain. These can include enhanced thermal stability, specific solubility characteristics, and the potential for post-polymerization modification via the pendant benzyl groups. For instance, the benzyl ether can be cleaved to reveal a hydroxyl group, allowing for further functionalization or cross-linking.
Table 1: Polymerization Methods and Potential Polymer Properties
| Polymerization Technique | Key Features | Potential Polymer Properties |
|---|---|---|
| Free Radical Polymerization | Simple, cost-effective | Broad molecular weight distribution |
| ATRP/RAFT | Controlled molecular weight and low dispersity | Well-defined polymer architectures |
| ROMP | High tolerance to functional groups | Polymers with high degrees of unsaturation |
Research in this area focuses on tuning the polymer architecture and properties by copolymerizing Benzene, [(5-hexenyloxy)methyl]- with other functional monomers. This approach allows for the creation of materials with specific mechanical, thermal, and chemical resistance properties suitable for applications in areas such as specialty adhesives, coatings, and advanced elastomers.
Role as a Building Block for Dendritic and Hyperbranched Macromolecules
The structure of Benzene, [(5-hexenyloxy)methyl]- is well-suited for the construction of complex, three-dimensional macromolecules like dendrimers and hyperbranched polymers. nih.gov These highly branched structures are of great interest due to their unique properties, including low viscosity, high solubility, and a large number of terminal functional groups. nih.gov
A common strategy involves the modification of the terminal alkene to introduce branching points. For example, epoxidation of the double bond followed by ring-opening with a multifunctional amine can lead to the generation of a higher-generation dendron. Repetitive reaction sequences can then be employed to build up the dendritic or hyperbranched structure.
Alternatively, the benzyl ether moiety can be functionalized to serve as a core or a branching unit. cmu.edu For instance, debenzylation to the corresponding alcohol, followed by esterification with a molecule containing multiple polymerizable groups, can initiate the growth of a hyperbranched polymer. The choice of synthetic strategy allows for precise control over the final macromolecular architecture. cmu.edumdpi.com
Table 2: Synthetic Strategies for Dendritic and Hyperbranched Macromolecules
| Strategy | Key Transformation | Resulting Architecture |
|---|---|---|
| Convergent Synthesis | Stepwise growth from the periphery to the core | Well-defined dendrimers |
| Divergent Synthesis | Growth from a central core outwards | Hyperbranched polymers with some structural defects |
| "Click" Chemistry | Efficient and specific reactions (e.g., azide-alkyne cycloaddition) | Rapid and high-yield synthesis of complex macromolecules researchgate.net |
The resulting dendritic and hyperbranched polymers from Benzene, [(5-hexenyloxy)methyl]- have potential applications in drug delivery, catalysis, and as rheology modifiers. mdpi.com
Integration into Supramolecular Assemblies and Self-Assembled Systems
The amphiphilic nature of Benzene, [(5-hexenyloxy)methyl]-, with its aromatic (hydrophobic) and ether/alkene (more hydrophilic) components, makes it a candidate for integration into supramolecular assemblies. rsc.org These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. rsc.orgtue.nl
By modifying the molecule to include specific recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, it can be directed to self-assemble into well-defined architectures like micelles, vesicles, or fibrous networks. For example, introducing a carboxylic acid or amide group onto the benzene ring can promote the formation of hydrogen-bonded assemblies.
The terminal alkene also provides a handle for creating self-assembling systems. For instance, polymerization of the alkene can lead to a polymer backbone with pendant benzyl ether groups that can then participate in supramolecular interactions. Alternatively, the alkene can be used in cross-linking reactions to stabilize pre-formed self-assembled structures.
Table 3: Supramolecular Interactions and Resulting Assemblies
| Interaction Type | Driving Force | Potential Assembly |
|---|---|---|
| Hydrogen Bonding | Directional electrostatic attraction | Fibers, sheets, gels researchgate.net |
| π-π Stacking | Overlap of aromatic orbitals | Columnar structures, aggregates |
| Hydrophobic Effect | Entropic gain from water exclusion | Micelles, vesicles nih.gov |
The study of these systems is crucial for developing advanced materials with applications in areas such as responsive materials, sensors, and biomaterials.
Development of Novel Ligands and Catalysts through Chemical Derivatization
The chemical versatility of Benzene, [(5-hexenyloxy)methyl]- allows for its derivatization into novel ligands for catalysis. The benzene ring can be functionalized with various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through electrophilic aromatic substitution or other aromatic functionalization reactions.
The terminal alkene can also be transformed to introduce ligating atoms. For example, hydroformylation can introduce an aldehyde, which can then be converted into a variety of nitrogen- or oxygen-containing ligands. Dihydroxylation can produce a diol, which can serve as a chiral ligand for asymmetric catalysis.
The combination of a modified aromatic ring and a functionalized side chain can lead to the development of bifunctional or "pincer" type ligands, which can chelate to a metal center and influence its catalytic activity and selectivity.
Table 4: Derivatization Reactions for Ligand Synthesis
| Reaction | Functional Group Introduced | Potential Ligand Type |
|---|---|---|
| Nitration/Reduction | Amine | N-donor ligand |
| Friedel-Crafts Acylation | Ketone | O-donor ligand |
| Hydroboration-Oxidation | Alcohol | O-donor ligand |
| Epoxidation/Ring-Opening | Amino alcohol | N,O-bidentate ligand |
These tailored ligands can be used to prepare homogeneous or heterogeneous catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
Functionalization Strategies for Surface Modification and Advanced Coating Technologies
The reactivity of Benzene, [(5-hexenyloxy)methyl]- makes it a useful molecule for the functionalization of surfaces, leading to advanced coating technologies. The terminal alkene can readily participate in surface-initiated polymerization or be attached to surfaces via hydrosilylation on silicon-based substrates or "click" chemistry on appropriately functionalized surfaces.
Once attached, the benzyl ether moiety can impart specific properties to the surface, such as hydrophobicity or resistance to certain chemical environments. Furthermore, the benzyl group can be cleaved to expose a reactive hydroxyl group, allowing for subsequent surface modification and the creation of multifunctional coatings.
This approach can be used to modify the surfaces of a wide variety of materials, including nanoparticles, silicon wafers, and medical implants, to control properties such as wettability, biocompatibility, and adhesion.
Table 5: Surface Functionalization Techniques
| Technique | Description | Application |
|---|---|---|
| Hydrosilylation | Reaction of the alkene with Si-H bonds on a surface | Modification of silica (B1680970) and silicon surfaces |
| Surface-Initiated Polymerization | Growing polymer chains from the surface | Creation of dense polymer brushes |
| "Click" Chemistry | Efficient and specific covalent bond formation | Modular surface functionalization |
Research in this area is focused on creating "smart" coatings that can respond to external stimuli, such as pH, temperature, or light.
Synthesis of Complex Organic Molecules Using Benzene, [(5-hexenyloxy)methyl]- as a Key Intermediate
Benzene, [(5-hexenyloxy)methyl]- serves as a valuable building block in the multi-step synthesis of complex organic molecules. youtube.comyoutube.comyoutube.comstackexchange.comlumenlearning.com Its bifunctional nature allows for the sequential or orthogonal manipulation of the alkene and the benzyl ether functionalities.
The benzyl ether acts as a protecting group for a phenol, which can be deprotected at a later stage of the synthesis. The terminal alkene can undergo a wide range of transformations, including oxidation, reduction, addition reactions, and metathesis, to build up molecular complexity.
For example, the alkene can be oxidatively cleaved to an aldehyde, which can then participate in aldol (B89426) or Wittig reactions. Alternatively, it can be used in a ring-closing metathesis reaction to form a cyclic structure. The order in which these transformations are carried out is crucial for the successful synthesis of the target molecule. longdom.orgyoutube.comnih.gov
Table 6: Key Transformations in Complex Molecule Synthesis
| Reaction on Alkene | Reagents | Resulting Functional Group |
|---|---|---|
| Ozonolysis | O₃, then Me₂S | Aldehyde |
| Heck Reaction | Pd catalyst, aryl halide | Substituted alkene |
| Sharpless Asymmetric Dihydroxylation | OsO₄, chiral ligand | Chiral diol |
The strategic use of Benzene, [(5-hexenyloxy)methyl]- as an intermediate simplifies synthetic routes and provides access to a wide range of complex natural products and medicinally relevant compounds.
Future Research Directions and Unexplored Avenues for Benzene, 5 Hexenyloxy Methyl
Computational Design and Prediction of Novel Derivatives with Tailored Chemical PropertiesThere is no evidence of computational studies aimed at designing new derivatives of Benzene (B151609), [(5-hexenyloxy)methyl]- or predicting their properties.
Until specific research on Benzene, [(5-hexenyloxy)methyl]- is conducted and published, a comprehensive and factual article on its future research directions remains unfeasible.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular weight and purity of Benzene, [(5-hexenyloxy)methyl]- using spectroscopic and chromatographic methods?
- Methodology :
- Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm molecular structure and functional groups. For example, the hexenyloxy chain’s double bond (C=C) can be identified via IR absorption at ~1640 cm⁻¹ and NMR coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) provides exact molecular weight (e.g., theoretical m/z ~178.27 for C₁₂H₁₈O) and fragmentation patterns .
- Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Retention times and peak area ratios are compared against standards .
Q. What experimental methodologies are recommended for measuring the density and viscosity of Benzene, [(5-hexenyloxy)methyl]- in binary liquid mixtures?
- Procedure :
- Density : Use a single-tube borosilicate glass pycnometer (±2×10⁻⁵ g cm⁻³ precision) at controlled temperatures (e.g., 313.15 K via electronic thermostats) .
- Viscosity : Calibrate a Schott-Geräte AVS 400 viscometer (±0.2% accuracy) under inert conditions to prevent oxidation of the hexenyloxy group .
- Data Validation : Compare results with literature values for analogous compounds (e.g., methyl acrylate + benzene systems) to detect systematic errors .
Q. What safety protocols should be implemented when handling Benzene, [(5-hexenyloxy)methyl]- in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as benzene derivatives are often respiratory irritants .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Hexenyloxy groups may form peroxides upon prolonged storage .
- Waste Disposal : Neutralize residues with activated charcoal or incinerate at >800°C to prevent environmental release .
Advanced Research Questions
Q. How can thermodynamic parameters like excess volume (Vᴱ) and excess viscosity (ηᴱ) be analyzed to infer molecular interactions in mixtures containing Benzene, [(5-hexenyloxy)methyl]-?
- Analysis Framework :
- Excess Parameters : Calculate Vᴱ and ηᴱ using:
where = mole fraction and = molar volume. Negative Vᴱ values indicate strong intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) .
- Redlich-Kister Modeling : Fit data to polynomial equations (e.g., ) to quantify interaction strength. For example, coefficients for MA + benzene systems (Table 3, ) reveal halogen substituents enhance interactions .
Q. How does the electron-donating nature of the (5-hexenyloxy)methyl group influence the reactivity of benzene in electrophilic substitution reactions?
- Mechanistic Insights :
- Inductive Effect : The hexenyloxy group’s electron-donating +I effect activates the benzene ring, directing electrophiles (e.g., NO₂⁺) to para positions .
- Hyperconjugation : Allylic C=C in the hexenyl chain donates electron density via resonance, increasing reaction rates by ~3× compared to unsubstituted benzene .
- Experimental Validation : Compare nitration rates with toluene (methylbenzene) using HPLC to quantify ortho/para isomer ratios .
Q. How can mass spectrometry techniques elucidate the fragmentation pathways of Benzene, [(5-hexenyloxy)methyl]- derivatives under protonation?
- MS Workflow :
- Ionization : Use HePI (Helium-Plasma Ionization) to generate [M+H]⁺ ions without solvent interference .
- Fragmentation Patterns : Key pathways include:
- Loss of CO₂ (44 Da) or methanol (32 Da) via proton migration to the methoxy group.
- Formation of benzoyl cations (m/z 105) or toluenium ions (m/z 93) via intra-complex electrophilic substitution (similar to Friedel-Crafts) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., [²H₃]-methyl) to trace proton scrambling using MS/MS .
Contradiction Resolution
Q. What strategies resolve contradictions between experimental and computational data on hydrogen-bonding in substituted benzenes?
- Approach :
- Benchmarking : Compare DFT-calculated interaction energies (e.g., B3LYP/6-311+G(d,p)) with experimental Vᴱ/ηᴱ values. Discrepancies >10% suggest missing solvent effects in simulations .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes (ΔH) during mixing to validate computational hydrogen-bond strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
